molecular formula C15H19N5O2 B235048 N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide

N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide

Número de catálogo B235048
Peso molecular: 301.34 g/mol
Clave InChI: AYGYQRXZFXQXDG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide, also known as ATB-346, is a novel nonsteroidal anti-inflammatory drug (NSAID) that has gained significant attention in the scientific community due to its potential therapeutic benefits. ATB-346 is a prodrug, meaning that it is metabolized in the body to its active form. It is designed to selectively target inflammation while minimizing the risk of gastrointestinal and cardiovascular side effects associated with traditional NSAIDs.

Mecanismo De Acción

N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide works by selectively inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that contribute to inflammation. Unlike traditional NSAIDs, which also inhibit the activity of the COX-1 enzyme, N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide is designed to spare the COX-1 pathway, thereby reducing the risk of gastrointestinal and cardiovascular side effects.
Biochemical and Physiological Effects
N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide has been shown to reduce inflammation in various animal models of disease, including arthritis, colitis, and lung inflammation. It has also been shown to reduce pain in animal models of neuropathic pain and osteoarthritis. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide is its selective inhibition of COX-2, which reduces the risk of gastrointestinal and cardiovascular side effects associated with traditional NSAIDs. However, one limitation is that N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide is a prodrug, meaning that it requires metabolic activation to become active. This may complicate its use in certain experimental settings.

Direcciones Futuras

There are several potential future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide. One area of interest is its potential as a treatment for inflammatory bowel disease, as demonstrated in animal models. Another area of interest is its potential as a treatment for neuropathic pain, which has been shown in animal models. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide in humans.

Métodos De Síntesis

The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide involves a multistep process that begins with the preparation of 4-isobutoxybenzoyl chloride. This intermediate is then reacted with 2-allyl-2H-tetrazole-5-carboxylic acid to form the corresponding amide. The resulting amide is then treated with sodium borohydride to reduce the tetrazole ring and form the final product, N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide.

Aplicaciones Científicas De Investigación

N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide has been the subject of numerous scientific studies, with researchers investigating its potential as a treatment for various inflammatory conditions. One study found that N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide was effective in reducing inflammation in a rat model of arthritis, with no significant gastrointestinal or cardiovascular side effects observed. Another study showed that N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide was able to reduce inflammation in a mouse model of colitis, suggesting its potential as a treatment for inflammatory bowel disease.

Propiedades

Nombre del producto

N-(2-allyl-2H-tetraazol-5-yl)-4-isobutoxybenzamide

Fórmula molecular

C15H19N5O2

Peso molecular

301.34 g/mol

Nombre IUPAC

4-(2-methylpropoxy)-N-(2-prop-2-enyltetrazol-5-yl)benzamide

InChI

InChI=1S/C15H19N5O2/c1-4-9-20-18-15(17-19-20)16-14(21)12-5-7-13(8-6-12)22-10-11(2)3/h4-8,11H,1,9-10H2,2-3H3,(H,16,18,21)

Clave InChI

AYGYQRXZFXQXDG-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC=C

SMILES canónico

CC(C)COC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC=C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.